molecular formula C7H3BrClIN2 B1629464 6-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-68-0

6-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1629464
CAS No.: 1000340-68-0
M. Wt: 357.37 g/mol
InChI Key: QKYHXRQXZBSHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound featuring a fused pyrrole-pyridine core. The substitution pattern—bromine at position 6, chlorine at position 4, and iodine at position 3—confers unique electronic and steric properties. This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the reactivity of its halogen substituents . Its molecular formula is C₇H₃BrClIN₂, with a molar mass of 373.39 g/mol (calculated). The iodine atom enhances its utility in radiopharmaceuticals and crystallographic studies, while the bromine and chlorine groups contribute to electrophilic substitution versatility .

Properties

IUPAC Name

6-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIN2/c8-5-1-3(9)6-4(10)2-11-7(6)12-5/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYHXRQXZBSHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NC=C2I)N=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646907
Record name 6-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-68-0
Record name 6-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a pyrrolo[2,3-b]pyridine derivative. For example, the compound can be synthesized by sequentially introducing bromine, chlorine, and iodine atoms through halogenation reactions using appropriate halogenating agents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives with different functional groups .

Scientific Research Applications

6-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table compares 6-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine with structurally related pyrrolo[2,3-b]pyridine derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties Applications/Reactivity Reference
This compound Br (6), Cl (4), I (3) 373.39 High reactivity (iodine as leaving group); moderate solubility in polar solvents Cross-coupling reactions; radiopharmaceutical precursors
6-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine Br (6), Cl (4) 231.48 Lower reactivity compared to iodo analog; improved stability Intermediate for kinase inhibitors
5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Br (5), Cl (4), I (3) 373.39 Positional isomer; distinct electronic effects due to Br at position 5 Limited data; potential for divergent biological activity
4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine Cl (4), CH₃ (3) 167.60 Enhanced lipophilicity; reduced electrophilicity Antimicrobial and anticancer scaffolds
Thieno[2,3-b]pyridine analogs S instead of N in fused ring Varies Lower aqueous solubility; sulfur enhances π-stacking Anticancer leads (e.g., microtubule disruption)

Critical Analysis

Reactivity: The iodine atom at position 3 in the target compound facilitates nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, unlike chloro or bromo analogs, which require harsher conditions . Thieno[2,3-b]pyridines (sulfur-containing analogs) exhibit lower synthetic versatility due to sulfur’s reduced participation in cross-coupling .

Thieno[2,3-b]pyridines face similar challenges, often requiring cyclodextrin-based formulations for in vivo studies . Methyl-substituted derivatives (e.g., 4-chloro-3-methyl) show improved lipophilicity but reduced polarity, impacting bioavailability .

Biological Activity: Pyrrolo[2,3-b]pyridines with electron-withdrawing halogens (Br, Cl, I) demonstrate enhanced binding to kinase ATP pockets compared to methyl or sulfur-containing analogs . Thieno[2,3-b]pyridines are prioritized in anticancer research but suffer from solubility-driven attrition, whereas pyrrolo analogs are more amenable to solubility-enhancing modifications .

Stability :

  • Iodo-substituted derivatives may exhibit photodegradation due to the weak C–I bond, necessitating storage under inert conditions. In contrast, chloro and bromo analogs are more stable .

Biological Activity

Overview

6-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of multiple halogen substituents (bromine, chlorine, and iodine) on the pyrrolo[2,3-b]pyridine core significantly influences its reactivity and biological properties. This article explores the compound's biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, derivatives of this compound have demonstrated the ability to inhibit fibroblast growth factor receptors (FGFRs). FGFRs are critical in regulating cell proliferation and survival, making them significant targets in cancer therapy. By binding to FGFRs, this compound can block downstream signaling pathways, leading to reduced cell growth and the induction of apoptosis in cancer cells.

Structure-Activity Relationships (SAR)

The unique combination of halogen atoms in this compound provides a versatile platform for further functionalization. Variations in the halogen substituents can lead to significant changes in biological activity. For instance:

Compound Halogen Substituents Biological Activity
This compoundBr, Cl, IInhibits FGFRs; potential anti-cancer activity
4-Chloro-1H-pyrrolo[2,3-b]pyridineClLower activity than halogenated derivatives
6-Bromo-1H-pyrrolo[2,3-b]pyridineBrModerate activity; lacks iodine and chlorine

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic applications:

  • Cancer Treatment : A study demonstrated that this compound exhibited significant cytotoxic effects against multiple cancer cell lines. The mechanism involved the inhibition of FGFR-mediated signaling pathways leading to apoptosis.
  • Neuroprotective Effects : Research indicated that derivatives of this compound possess antioxidant properties that may protect neuronal cells from oxidative stress. This was evaluated through assays measuring reactive oxygen species (ROS) levels and cell viability in neuronal models .
  • Anti-inflammatory Activity : In vitro studies showed that this compound could reduce pro-inflammatory cytokine production in activated microglial cells. This suggests potential applications in treating neuroinflammatory conditions .

The synthesis of this compound typically involves multi-step procedures starting from pyrrolo[2,3-b]pyridine derivatives through halogenation reactions. The chemical properties are summarized as follows:

Property Value
Molecular FormulaC7H3BrClIN2
Molecular Weight292.45 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.